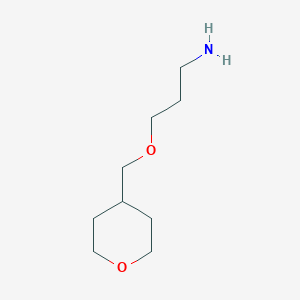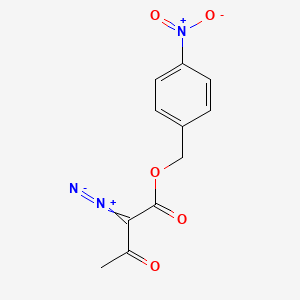
4-Nitrobenzyl 2-diazoacetoacetate
Descripción general
Descripción
4-Nitrobenzyl 2-diazoacetoacetate is an organic compound characterized by its yellow to light yellow crystalline solid form. . The compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 2-diazoacetoacetate typically involves a two-step reaction process. The primary method includes the reaction of 4-nitrobenzyl alcohol with ethyl diazoacetoacetate. The process is as follows :
Step 1: In a 3000 ml reaction flask equipped with a fractionation apparatus, 275.7 grams (1.8 moles) of 4-nitrobenzyl alcohol, 337.3 grams (2.16 moles) of ethyl diazoacetoacetate, 2.8 grams of sodium ethoxide, and 1380 grams of toluene are combined.
Step 2: The mixture is warmed to reflux, and the ethanol fraction is slowly collected. After 5.5 hours of reaction, the temperature is reduced to 0-10°C, and the mixture is stirred for an additional hour.
Step 3: The product, this compound, is obtained through filtration and drying, yielding a high purity product with a yield of 97.1%.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves streamlined steps, reduced production costs, and enhanced product quality. The overall molar yield achieves 95% or more, and the purity of the product reaches at least 99.5% .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrobenzyl 2-diazoacetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrobenzyl 2-diazoacetoacetate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitrobenzyl 2-diazoacetoacetate involves its diazo group, which can undergo various transformations. The diazo group can be activated under specific conditions, leading to the formation of reactive intermediates that participate in further chemical reactions. These intermediates can interact with molecular targets, such as enzymes or proteins, leading to modifications and functional changes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrobenzyl alcohol
- Ethyl diazoacetoacetate
- 4-Nitrophenyl methyl ester
Uniqueness
4-Nitrobenzyl 2-diazoacetoacetate is unique due to its combination of a nitrobenzyl group and a diazoacetoacetate moiety. This combination imparts distinct reactivity and chemical properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers higher yields and purity in industrial production, along with a broader range of applications in scientific research .
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 2-diazo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-7(15)10(13-12)11(16)19-6-8-2-4-9(5-3-8)14(17)18/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGSEIAAGMGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

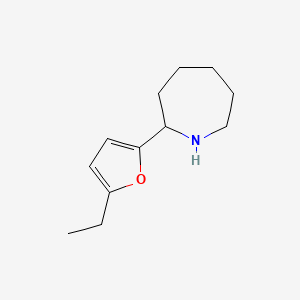
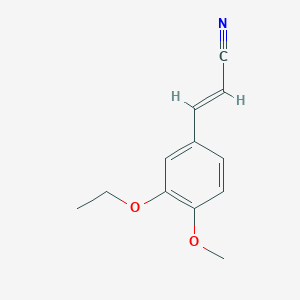
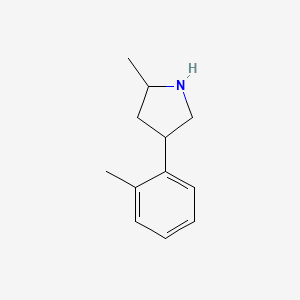
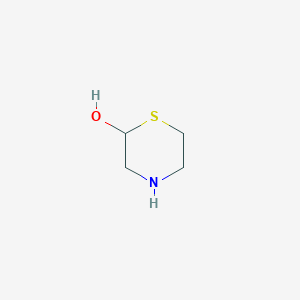
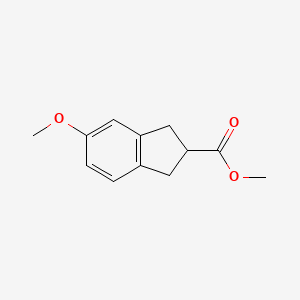
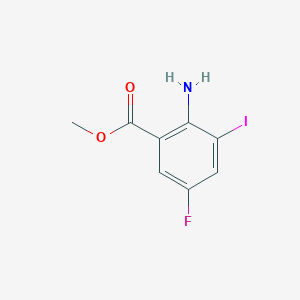
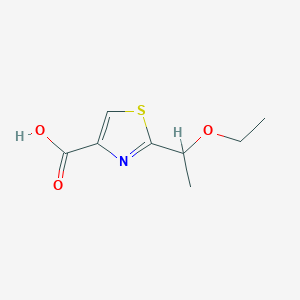
![9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1422675.png)
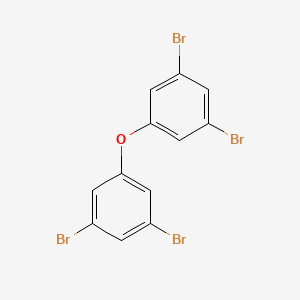

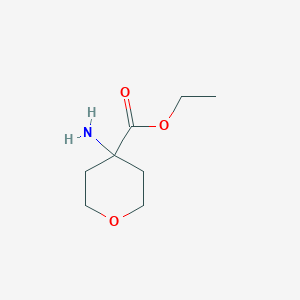
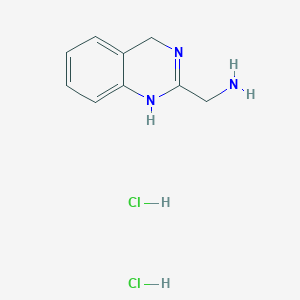
![5-methyl-1-{2-[(propan-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422686.png)
